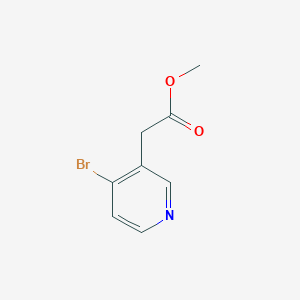
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a chloro-substituted indolinone moiety and a hydroxycyclopentanecarboxamide group, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Chlorination: Introduction of the chloro group at the 5-position of the indolinone ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydroxycyclopentanecarboxamide Moiety: The hydroxycyclopentanecarboxamide group can be synthesized through a series of reactions involving cyclopentanone and suitable amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Cyclopentanecarboxamide Derivatives: Compounds with similar cyclopentanecarboxamide groups but different aromatic substituents.
Uniqueness
The uniqueness of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
(1R,4S)-2-[5-chloro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-28-18-5-3-2-4-14(18)21(15-10-12(25)9-13(15)19(23)26)16-8-11(22)6-7-17(16)24-20(21)27/h2-8,12-13,15,25H,9-10H2,1H3,(H2,23,26)(H,24,27)/t12-,13-,15?,21?/m1/s1 |
InChI Key |
WKOOFKOGZFKIMT-KDNPMRGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4C[C@@H](C[C@H]4C(=O)N)O |
Canonical SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4CC(CC4C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


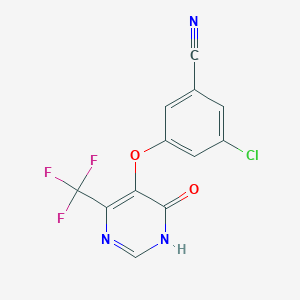
![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)



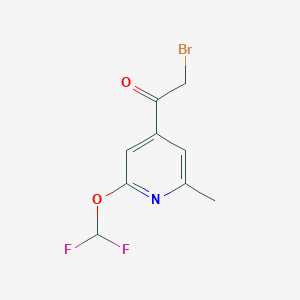

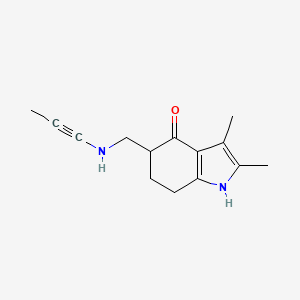
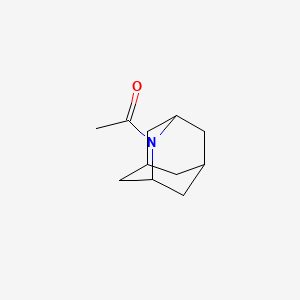

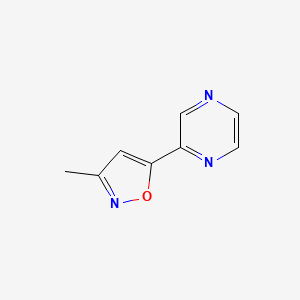

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
